Furfuryl aminopyridine

Description

Properties

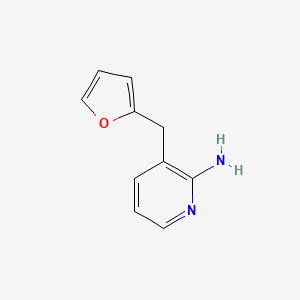

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-(furan-2-ylmethyl)pyridin-2-amine |

InChI |

InChI=1S/C10H10N2O/c11-10-8(3-1-5-12-10)7-9-4-2-6-13-9/h1-6H,7H2,(H2,11,12) |

InChI Key |

SNQNGKPFSDSYNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N)CC2=CC=CO2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Furfuryl aminopyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the modification and development of bioactive compounds:

- Antimicrobial Agents : Research indicates that this compound derivatives exhibit antimicrobial properties against various pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

- Antihypertensive and Antiseptic Agents : The compound is being explored for its potential in developing antihypertensive medications and antiseptic agents due to its favorable pharmacological profiles .

Case Study: Antimicrobial Efficacy

A study demonstrated that a derivative of this compound showed potent activity against MRSA, suggesting its application in treating resistant infections .

Biocatalysis

This compound is utilized in biocatalytic processes, particularly in the synthesis of furfurylamines from biomass-derived substrates. The use of transaminases has been highlighted as a sustainable method for this transformation:

- Transaminase Catalysis : Recent findings show that transaminases can effectively convert 5-(hydroxymethyl)furfural (HMF) into furfurylamines with high yields. For instance, the use of isopropylamine as an amino donor resulted in over 99% conversion efficiency .

- Continuous Flow Systems : The implementation of continuous flow reactors has been shown to maintain high conversion rates over extended periods, demonstrating the robustness of biocatalytic methods involving this compound .

Table 1: Biocatalytic Efficiency of Transaminases

| Transaminase Type | Amino Donor | Conversion Rate (%) | Reaction Time (days) |

|---|---|---|---|

| ATA-Spo | Isopropylamine | >99 | 12 |

| ATA-Lsy | L-alanine | 87 | 12 |

| CV-TAm | Isopropylamine | 82 | 5 |

Polymer Production

This compound is also recognized for its role in producing bio-renewable polymers:

- Monomers for Biopolymers : It acts as a monomer in synthesizing polyamides, polyimides, and polyureas, contributing to the development of sustainable materials .

- Chemical Intermediates : The compound is pivotal in manufacturing various chemical intermediates used in plastics, resins, and fuel additives, thus enhancing the sustainability of these materials .

Case Study: Polymer Synthesis

Research has shown that using this compound as a building block can lead to the creation of bio-based polymers with enhanced properties compared to traditional petroleum-based polymers .

Comparison with Similar Compounds

Research Findings and Data

Table 1. Comparative Analysis of this compound and Analogues

Key Observations:

- This compound’s cyclization propensity (to isoquinolines) is unique among aminopyridines, enabling access to polycyclic drug candidates .

- Chloro-substituted analogs exhibit superior anticancer activity but lower synthetic yields compared to furfuryl derivatives .

Preparation Methods

Catalytic Hydrogenation Methods

Catalytic hydrogenation remains the most widely employed method for synthesizing furfuryl aminopyridine, leveraging furfural and pyridine derivatives as precursors. The process typically involves reacting furfural with aminopyridine under superatmospheric hydrogen pressure (5–150 atmospheres) in the presence of a nickel catalyst . Temperature control is critical, as exceeding 110°C risks reducing the furan ring to tetrahydrofuran derivatives . For instance, Vulcanchem reports yields exceeding 90% when using purified furfural and nickel catalysts at 50–110°C .

A key challenge lies in maintaining catalyst activity. Impurities such as chlorides in amine reactants can prolong reaction times and reduce efficiency, as observed in the hydrogenation of furfural with butylamine . Optimal conditions involve pressures of 50–150 atmospheres and temperatures below 110°C to prevent side reactions .

| Parameters | Catalytic Hydrogenation |

|---|---|

| Catalyst | Nickel |

| Pressure Range | 5–150 atm |

| Temperature Range | 50–110°C |

| Yield | >90% |

| Key Limitation | Catalyst poisoning by impurities |

Reductive Amination Techniques

Reductive amination offers a streamlined route to this compound by directly coupling furfural with 2-aminopyridine under reducing conditions. This method avoids intermediate isolation, enhancing scalability. Vulcanchem highlights efficiencies over 90% when employing primary amines and controlled reaction parameters . The process typically utilizes sodium cyanoborohydride or hydrogen gas in the presence of palladium or platinum catalysts.

A notable advantage is the tolerance for aqueous conditions, enabling reactions in eco-friendly solvents. However, excessive heating (>100°C) can degrade the furan ring, necessitating precise temperature modulation .

One-Pot Synthesis via Zinc-Mediated Reduction

Zinc-mediated reduction provides a cost-effective alternative, particularly in resource-limited settings. SCTunisie details a one-pot method combining furfural, hydroxylammonium chloride, and zinc dust in acidic media, achieving furfurylamine yields of 96–99% . Adapting this for this compound involves substituting hydroxylamine with 2-aminopyridine during the oxime formation step, followed by zinc-mediated reduction.

Key parameters include:

This method’s simplicity and high efficiency make it suitable for large-scale production, though product purification requires careful pH adjustment to isolate the target compound .

Biocatalytic Synthesis (Emerging Methods)

Biocatalytic approaches using ω-transaminases (e.g., AtAT from Aspergillus terreus) represent a sustainable frontier. ChemicalBook demonstrates furfurylamine synthesis via enzymatic amination of furfural, yielding 77% under mild conditions . While direct applications to this compound remain exploratory, enzyme engineering to accept 2-aminopyridine as a substrate could enable eco-friendly production.

Comparative Analysis of Preparation Methods

Q & A

Q. How should researchers archive and share raw data for this compound studies to comply with FAIR standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.